molecular formula C7H4BrClF2O B1391517 4-Bromo-2-chloro-1-(difluoromethoxy)benzene CAS No. 1062614-42-9

4-Bromo-2-chloro-1-(difluoromethoxy)benzene

Cat. No. B1391517
Key on ui cas rn: 1062614-42-9
M. Wt: 257.46 g/mol
InChI Key: DWKPACZUZNQYSQ-UHFFFAOYSA-N
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Patent
US08822503B2

Procedure details

A solution of 4-bromo-2-chlorophenol (830 mg) and a 30% potassium hydroxide solution (16 mL) in acetonitrile (16 mL) was cooled to −78° C. 2-Chloro-2,2-difluoroacetophenone (2.95 mL) was added and the mixture was stirred at 80° C. for 40 hours. The reaction solution was cooled to room temperature and extracted with diethyl ether. The organic layer was washed with water and brine, dried over anhydrous magnesium sulfate and filtered. The solvent was then evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1→10:1) to give 4-bromo-2-chloro-1-(difluoromethoxy)benzene as a colorless oil (533 mg, 52%).
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
2.95 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([Cl:9])[CH:3]=1.[OH-].[K+].Cl[C:13]([F:23])([F:22])C(C1C=CC=CC=1)=O>C(#N)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH:13]([F:23])[F:22])=[C:4]([Cl:9])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
830 mg
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)Cl
Name
Quantity
16 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
16 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
2.95 mL
Type
reactant
Smiles
ClC(C(=O)C1=CC=CC=C1)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 40 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1→10:1)

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)OC(F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 533 mg
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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